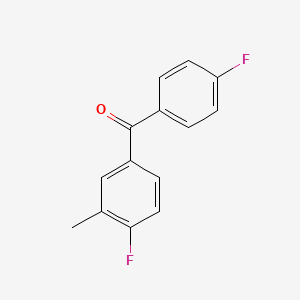

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Description

BenchChem offers high-quality 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-3-methylphenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLWPGBBYZXGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208114 | |

| Record name | 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59396-50-8 | |

| Record name | (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59396-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059396508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-methylphenyl 4-fluorophenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS No. 59396-50-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Within the vast landscape of fluorinated compounds, diaryl ketones, and specifically benzophenones, represent a particularly valuable scaffold.[4][5] The benzophenone motif is present in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6][7][8]

This technical guide provides a comprehensive overview of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (also known as (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone or 4,4'-difluoro-3-methylbenzophenone), a fluorinated diaryl ketone with the CAS number 59396-50-8 .[9][10][11] This document will delve into its chemical and physical properties, provide a detailed synthesis protocol with mechanistic insights, explore its potential applications in drug discovery, and outline essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is a substituted benzophenone with the molecular formula C₁₄H₁₀F₂O and a molecular weight of 232.23 g/mol .[9][11][12] Its structure features two fluorinated phenyl rings attached to a central carbonyl group, with one of the rings also bearing a methyl substituent.

| Property | Value | Source(s) |

| CAS Number | 59396-50-8 | [9][11] |

| Molecular Formula | C₁₄H₁₀F₂O | [9][11][12] |

| Molecular Weight | 232.23 g/mol | [9][11][12] |

| IUPAC Name | (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone | [10] |

| Synonyms | 4,4'-Difluoro-3-methylbenzophenone | |

| Solubility | Insoluble in water (6.5E-3 g/L at 25°C) | [11] |

| Appearance | Tan to white solid | [13] |

| Melting Point | 50-52 °C (literature for a related compound) | [13] |

Synthesis and Mechanism

The primary method for synthesizing diaryl ketones like 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is the Friedel-Crafts acylation .[4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4]

Detailed Synthesis Protocol

A representative synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone involves the reaction of 2-fluorotoluene with 4-fluorobenzotrichloride in the presence of anhydrous hydrogen fluoride and boron trifluoride.[14]

Reactants:

-

2-Fluorotoluene

-

4-Fluorobenzotrichloride (p-fluorotrichloromethylbenzene)

-

Anhydrous Hydrogen Fluoride (HF)

-

Boron Trifluoride (BF₃)

Procedure:

-

In a 250 ml stainless steel reactor equipped with a magnetic stirrer, introduce 100 ml of anhydrous HF.

-

At approximately 0°C, add 42.7 g (0.2 mole) of 4-fluorobenzotrichloride and 22 g (0.2 mole) of 2-fluorotoluene to the reactor.

-

Seal the reactor and introduce gaseous boron trifluoride until a constant pressure of 6 bars is achieved.

-

Allow the reaction to proceed with stirring at ambient temperature for 3 hours.

-

After the reaction is complete, decompress the reactor to atmospheric pressure.

-

Pour the reaction mixture over 200 g of crushed ice.

-

After warming to room temperature, stir the heterogeneous mixture for one to two hours.

-

Extract the mixture three times with 200 ml of methylene chloride.

-

Wash the combined organic phases three times with 200 ml of water, once with 200 ml of a 3% aqueous potassium hydroxide solution, and twice more with 200 ml of water.

-

Dry the organic phase over magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure to yield the crude 4,4'-difluoro-3-methylbenzophenone. A yield of 61.5% has been reported for this procedure.[14]

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis proceeds via a classic Friedel-Crafts acylation mechanism.

Caption: Generalized mechanism of Friedel-Crafts acylation.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous HF and the protection from moisture are critical as Lewis acids like BF₃ are readily hydrolyzed by water, which would deactivate the catalyst.

-

Lewis Acid Catalyst (HF/BF₃): The combination of a strong protic acid (HF) and a Lewis acid (BF₃) generates a superacidic medium that facilitates the formation of the highly reactive acylium ion from the relatively stable 4-fluorobenzotrichloride.

-

Workup Procedure: The aqueous workup, including the wash with potassium hydroxide, is essential to quench the reaction, remove the acidic catalyst, and neutralize any unreacted starting materials or acidic byproducts.

Applications in Drug Development and Research

While specific drug candidates containing the 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone moiety are not prominently documented in the reviewed literature, its structural features make it a compound of significant interest for medicinal chemists. The diaryl ketone scaffold is a versatile building block for synthesizing a wide array of biologically active molecules.[5][15]

Potential Roles as a Pharmaceutical Intermediate:

-

Anticancer Agents: The benzophenone core is found in compounds with demonstrated anticancer activity.[6][8] The substitution pattern of this specific ketone could be explored to develop novel kinase inhibitors or agents that induce cell cycle arrest.[6]

-

Anti-inflammatory Drugs: Ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a benzophenone derivative.[7] The fluorinated nature of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone could lead to derivatives with improved potency or pharmacokinetic profiles.

-

Antifungal and Antibacterial Agents: Substituted benzophenones have shown promise as antifungal and antibacterial agents.[16] This compound could serve as a starting material for the synthesis of new antimicrobial drugs.

The presence of two fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes and can increase the compound's ability to cross cell membranes. The methyl group provides an additional point for synthetic modification to explore structure-activity relationships (SAR).

Caption: Potential applications of the core scaffold in drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Seek medical attention if irritation or other symptoms develop.

Conclusion

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its fluorinated diaryl ketone structure provides a versatile platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and drug development professionals seeking to leverage this compound in their work. Further investigation into the biological activities of derivatives of this ketone could lead to the discovery of new and effective therapeutic agents.

References

-

Bawane, A. A., & Shinde, P. V. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(52), 29695-29713. [Link]

-

Capot Chemical. (n.d.). 59396-50-8 | 4-fluoro-3-methylphenyl 4-fluorophenyl ketone. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of synthetic and natural benzophenones with anticancer activity. Retrieved from [Link]

-

Wang, X., et al. (2014). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules, 19(11), 17691-17707. [Link]

-

MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(10), 2649. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 345-66-4 | (4-Fluoro-3-methylphenyl)(phenyl)methanone. Retrieved from [Link]

-

Zhou, B., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20853-20861. [Link]

-

Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

Inno Pharmchem. (n.d.). The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). US20090177014A1 - Process for preparing 4,4' difluorobenzophenone.

- CR Corporation Limited. (n.d.).

- Aceschem Inc. (n.d.).

-

Mousseau, J. J., et al. (2021). 3,3-Diaryloxetanes as bioisosteres of benzophenones. RSC Medicinal Chemistry, 12(11), 1891-1897. [Link]

-

Li, Z., et al. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)-H Thianthrenation. Organic Letters, 25(12), 2162-2166. [Link]

- Patsnap. (n.d.). A kind of preparation method of 4,4'-difluorobenzophenone.

- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

-

Chemsrc. (n.d.). CAS#:1996-79-8 | (4-Fluorophenyl)(3-methylphenyl)methanone. Retrieved from [Link]

-

LookChem. (n.d.). Send Inquiry or RFQ to 4-FLUORO-3-METHYLPHENYL 4.... Retrieved from [Link]

- Google Patents. (n.d.). DE102005037337A1 - New process for the preparation of 4,4'-difluorobenzophenone.

-

ResearchGate. (n.d.). Pharmaceutical with diary ketone motif. Retrieved from [Link]

Sources

- 1. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 2. Aceschem Inc. Product Catalog_Page81_ChemicalBook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 9. 59396-50-8 | 4-fluoro-3-methylphenyl 4-fluorophenyl ketone - Capot Chemical [capotchem.com]

- 10. (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone | 59396-50-8 [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

- 12. echemi.com [echemi.com]

- 13. hoffmanchemicals.com [hoffmanchemicals.com]

- 14. 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis - chemicalbook [chemicalbook.com]

- 15. Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)-H Thianthrenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone

Introduction

In the landscape of modern medicinal chemistry and materials science, the benzophenone scaffold serves as a privileged structure, forming the core of numerous functional molecules. The strategic introduction of fluorine atoms into organic molecules is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The compound (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone, a di-fluorinated, methylated benzophenone derivative, represents a confluence of these important structural motifs. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and potential applications, offering field-proven insights for professionals engaged in research and development.

Compound Identification and Structure

Accurate identification is the foundation of all chemical research. This section details the key identifiers for (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone | Echemi[3] |

| CAS Number | 59396-50-8 | Guidechem, ChemicalBook[4][5] |

| Molecular Formula | C₁₄H₁₀F₂O | Guidechem, ChemicalBook[4][5] |

| Molecular Weight | 232.23 g/mol | Guidechem, Echemi[3][4] |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)F)F | Guidechem[4] |

| InChI Key | OLLWPGBBYZXGIB-UHFFFAOYSA-N | Guidechem, Echemi[3][4] |

| Synonyms | 4-fluoro-3-methylphenyl 4-fluorophenyl ketone | Guidechem[4] |

Caption: Chemical structure of (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone.

Physicochemical Properties

Understanding the physical properties of a compound is crucial for its handling, formulation, and application. While comprehensive experimental data for this specific molecule is not widely published, key properties can be identified.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid (predicted) | Most benzophenone derivatives are solid at room temperature.[6] |

| Water Solubility | Insoluble (6.5 x 10⁻³ g/L at 25°C) | Data suggests very low aqueous solubility, typical for aromatic ketones.[4] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | The related compound 4-fluoro-3-methylacetophenone has a boiling point of 215°C.[7] |

Synthesis and Mechanism

The most common and industrially scalable method for producing aryl ketones is the Friedel-Crafts acylation .[6][8] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the carbonyl group.

The Underlying Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid catalyst, such as AlCl₃ or in this case, a combination of HF and BF₃, complexes with the acylating agent (e.g., an acyl halide or anhydride).[8][9][10] This complexation polarizes the carbonyl bond, facilitating the departure of the leaving group and generating the acylium ion. The electron-rich aromatic ring (in this case, 2-fluorotoluene) then acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex. Finally, a weak base deprotonates the sigma complex, restoring aromaticity and yielding the final acylated product. The catalyst is regenerated in the process.

Caption: Workflow for the synthesis of the target ketone via Friedel-Crafts acylation.

Field-Validated Synthesis Protocol

The following protocol is adapted from a documented synthesis of 4,4'-difluoro-3-methylbenzophenone.[5]

Causality Behind Experimental Choices:

-

Anhydrous HF: Serves as both a powerful Lewis acid catalyst and a solvent. Its anhydrous nature is critical to prevent quenching of the catalyst and hydrolysis of the acid chloride intermediate.

-

Boron Trifluoride (BF₃): Acts as a co-catalyst, significantly enhancing the Lewis acidity of the system to promote the formation of the reactive acylium ion.

-

Ice Quench: The reaction is highly exothermic and is quenched by pouring it over ice to rapidly dissipate heat and dilute the highly corrosive HF.

-

Aqueous KOH Wash: This step neutralizes any remaining acidic catalyst (HF, BF₃), preventing it from interfering with the extraction and purification process.

-

Methylene Chloride Extraction: The organic product has low solubility in water but high solubility in chlorinated organic solvents, allowing for its efficient separation from the aqueous phase.[5]

-

Drying Agent (MgSO₄): Removes trace amounts of water from the organic phase, which could otherwise complicate solvent removal and product purity.

Step-by-Step Methodology:

-

Reactor Charging: In a 250 ml stainless steel reactor equipped with a magnetic stirrer, introduce 100 ml of anhydrous HF at approximately 0°C.

-

Reagent Addition: Carefully add 42.7 g (0.2 mole) of p-fluorotrichloromethylbenzene and 22 g (0.2 mole) of ortho-fluorotoluene to the reactor.[5]

-

Catalyst Introduction: Close the reactor and introduce gaseous boron trifluoride (BF₃) until a constant pressure of 6 bars is achieved.

-

Reaction: Allow the reaction to proceed with stirring at ambient temperature for 3 hours.

-

Quenching: After the reaction period, carefully decompress the reactor to atmospheric pressure. Pour the reaction mixture over 200 g of crushed ice in a suitable container.

-

Extraction: Once the mixture has warmed to room temperature, stir for one to two hours. Transfer the mixture to a separatory funnel and extract three times with 200 ml portions of methylene chloride.

-

Washing: Combine the organic phases and wash them three times with 200 ml of water, once with 200 ml of a 3% aqueous potassium hydroxide (KOH) solution, and finally twice more with 200 ml of water.[5]

-

Drying and Isolation: Dry the organic phase over magnesium sulfate (MgSO₄), filter, and eliminate the solvent by distillation under reduced pressure to yield the raw product.[5] The reported yield for this method is approximately 61.5%.[5]

Spectroscopic Characterization Profile

-

¹H NMR: The spectrum is expected to show a complex aromatic region (typically δ 7.0-8.0 ppm) with distinct multiplets for the protons on both rings. The substitution patterns will lead to characteristic splitting. A sharp singlet corresponding to the three methyl (CH₃) protons would appear in the upfield region (approximately δ 2.3-2.5 ppm).

-

¹³C NMR: A characteristic downfield signal for the carbonyl carbon (C=O) is expected around δ 190-195 ppm. The aromatic region will display multiple signals, with carbons directly bonded to fluorine exhibiting large one-bond coupling constants (¹J_CF).

-

¹⁹F NMR: Two distinct signals are predicted, one for each unique fluorine environment on the separate aromatic rings.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1650-1670 cm⁻¹ would indicate the presence of the conjugated ketone (C=O) stretching vibration. Strong bands in the 1250-1100 cm⁻¹ region would be characteristic of the C-F stretching vibrations.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 232.23. Key fragmentation patterns would include the loss of the fluorophenyl group ([M-C₆H₄F]⁺) and the fluoro-methylphenyl group ([M-C₇H₆F]⁺), leading to acylium ion fragments.

Reactivity and Potential Applications in Drug Development

The chemical architecture of (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone makes it a molecule of significant interest for drug discovery and material science.

-

Chemical Reactivity: The central ketone functionality is a versatile chemical handle. It can be readily reduced to a secondary alcohol (a diphenylmethanol derivative) or completely reduced to a methylene group (a diphenylmethane derivative) via methods like the Wolff-Kishner or Clemmensen reductions. This allows for the creation of diverse molecular scaffolds from a single intermediate.

-

Role of Fluorine in Bioactivity: The presence of two fluorine atoms is particularly significant. Fluorine can enhance binding affinity to target proteins by participating in favorable electrostatic interactions. Furthermore, it often blocks sites of metabolic oxidation, thereby increasing the pharmacokinetic half-life of a drug candidate.[2]

-

Potential as a Pharmaceutical Intermediate: Given the prevalence of fluorinated compounds in modern pharmaceuticals, this molecule serves as a valuable building block.[1][2] Its structure could be elaborated to target a wide range of biological systems, including kinase inhibitors, receptor antagonists, and anti-inflammatory agents. The related compound, 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone, is categorized as a cathinone, highlighting the utility of the 4-fluoro-3-methylphenyl ketone core in generating psychoactive compounds.[13]

Safety and Toxicological Profile

Specific toxicological data for (4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone is not available in public databases.[4] However, as a member of the substituted benzophenone class, it must be handled with appropriate caution.

-

General Class Toxicity: The parent compound, benzophenone, is listed by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[14]

-

Endocrine Disruption: Several benzophenone derivatives are known or suspected endocrine disruptors and have been linked to reproductive and developmental toxicities in laboratory studies.[15][16]

-

Handling Recommendations: All laboratory work with this compound should be conducted in a well-ventilated fume hood. Standard personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Direct skin contact and inhalation of dust should be strictly avoided.

Conclusion

(4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone is a structurally significant molecule featuring a diaryl ketone core with strategic fluorine and methyl substitutions. It is accessible through robust synthetic methods like the Friedel-Crafts acylation. Its physicochemical properties, characterized by low aqueous solubility and a versatile ketone functionality, combined with the modulating effects of its fluorine substituents, position it as a valuable intermediate for researchers in drug discovery and materials science. While its toxicological profile is not specifically defined, data from the broader benzophenone class necessitates careful handling in a laboratory setting. This guide provides the foundational knowledge required for the effective use and further investigation of this promising chemical entity.

References

-

Therapeutic Goods Administration (TGA). (n.d.). Safety Review of Benzophenone. Retrieved from [Link]

-

Johnson, W., Jr., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr., Shank, R. C., Slaga, T. J., Snyder, P. W., & Heldreth, B. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. International Journal of Toxicology, 40(1_suppl), 5S-44S. [Link]

-

Kharrazi, N., Tam, W. W., Mu, L., & Kannan, K. (2023). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environment International, 173, 107823. [Link]

-

LookChem. (n.d.). Cas 369-32-4,4-FLUORO-3-METHYLACETOPHENONE. Retrieved from [Link]

-

Chemsrc. (2025). 4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved from [Link]

-

Campaign for Safe Cosmetics. (n.d.). Benzophenone & Related Compounds. Retrieved from [Link]

-

Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Earle, M. J., Katdare, S. P., & Seddon, K. R. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 2(5), 261-262. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Parente, A., et al. (2017). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Scientific Reports, 7, 1445. [Link]

-

Bäuerle, P., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 1461-1467. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9828, 4'-Fluoroacetophenone. Retrieved from [Link]

-

Singh, I., & Tandon, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100936. [Link]

-

Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 4-Fluoroacetophenone - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis - chemicalbook [chemicalbook.com]

- 6. cir-safety.org [cir-safety.org]

- 7. Cas 369-32-4,4-FLUORO-3-METHYLACETOPHENONE | lookchem [lookchem.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. caymanchem.com [caymanchem.com]

- 14. tga.gov.au [tga.gov.au]

- 15. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. safecosmetics.org [safecosmetics.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is the bedrock upon which all subsequent research is built. The arrangement of atoms and functional groups within a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth, technical walkthrough for the comprehensive structure elucidation of a novel diaryl ketone, 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone . As a compound featuring two distinct fluoro-substituted aromatic rings, its structural confirmation presents a compelling case study for the synergistic application of modern analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who require a robust and logical framework for unambiguous molecular structure determination. We will move beyond a simple recitation of methods to explore the scientific rationale behind the experimental design, ensuring a self-validating and authoritative approach to structural analysis.

Strategic Approach to Structure Elucidation: A Self-Validating Workflow

The elucidation of an unknown molecular structure is akin to solving a complex puzzle. Each piece of analytical data provides a unique clue, and only through their logical integration can the complete picture emerge. For a molecule like 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, with its multiple aromatic protons, distinct fluorine environments, and a central carbonyl group, a multi-technique approach is not just recommended, but essential for irrefutable proof of structure. Our strategy relies on the convergence of evidence from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry serves as the initial and foundational step in our analysis, providing the molecular weight and key fragmentation data that corroborate the elemental composition of the target molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is utilized.

-

GC-MS Parameters:

-

GC Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-350

-

Data Interpretation and Expected Results

The molecular formula of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is C₁₄H₁₀F₂O, corresponding to a molecular weight of 232.23 g/mol .

-

Molecular Ion Peak (M⁺): The EI mass spectrum is expected to show a prominent molecular ion peak at m/z = 232. This peak confirms the overall molecular weight of the compound.

-

Key Fragmentation Patterns: Diaryl ketones typically fragment at the carbonyl group. The primary fragmentation pathways involve the cleavage of the C-C bonds adjacent to the carbonyl group, leading to the formation of acylium ions.[1]

-

Fragment 1 (m/z = 123): Loss of the 4-fluoro-3-methylphenyl radical would result in the formation of the 4-fluorobenzoyl cation.

-

Fragment 2 (m/z = 137): Loss of the 4-fluorophenyl radical would lead to the formation of the 4-fluoro-3-methylbenzoyl cation.

-

Fragment 3 (m/z = 95): The 4-fluorobenzoyl cation (m/z = 123) can further lose a molecule of carbon monoxide (CO) to yield the 4-fluorophenyl cation.

-

The presence of these characteristic fragments provides strong evidence for the connectivity of the two distinct aromatic rings to the central ketone functional group.

Part 2: Infrared Spectroscopy - Identifying the Molecular Bonds

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For our target compound, IR spectroscopy will be instrumental in confirming the presence of the carbonyl group and the carbon-fluorine bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation and Expected Results

The IR spectrum will be analyzed for characteristic absorption bands that correspond to specific molecular vibrations.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Stretching vibrations of the C-H bonds on the two aromatic rings. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Weak | Stretching vibrations of the C-H bonds of the methyl group. |

| Carbonyl (C=O) Stretch | 1685 - 1660 | Strong | The diaryl ketone carbonyl stretch is a highly characteristic and intense band. Conjugation with the aromatic rings lowers the frequency compared to a simple aliphatic ketone.[2] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |

| C-F Stretch | 1250 - 1000 | Strong | Stretching vibrations of the carbon-fluorine bonds. The exact position can be influenced by the substitution pattern on the aromatic ring. |

The most diagnostic peak in the IR spectrum will be the strong absorption in the 1685-1660 cm⁻¹ region, which is a hallmark of an aromatic ketone. The presence of strong bands in the C-F stretching region further supports the proposed structure.

Part 3: Nuclear Magnetic Resonance Spectroscopy - Assembling the Molecular Puzzle

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, we can piece together the precise connectivity of all atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra.

-

Data Acquisition: Standard pulse sequences are used for each nucleus. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

¹H NMR: Predicted Spectrum and Interpretation

The ¹H NMR spectrum will provide information on the number and environment of the hydrogen atoms.

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.3-2.5 ppm . This signal will integrate to 3 protons.

-

Aromatic Protons (4-fluorophenyl ring): This ring will exhibit a characteristic AA'BB' system. Two multiplets, each integrating to 2 protons, are expected. The protons ortho to the carbonyl group will be deshielded and appear further downfield (around δ 7.8-8.0 ppm ) compared to the protons ortho to the fluorine atom (around δ 7.1-7.3 ppm ).

-

Aromatic Protons (4-fluoro-3-methylphenyl ring): This ring will show three distinct aromatic proton signals, likely appearing as complex multiplets due to both H-H and H-F coupling. We can predict their approximate chemical shifts based on the electronic effects of the substituents. The proton ortho to the carbonyl and meta to the fluorine will be the most deshielded.

¹³C NMR: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 190 - 200 | The carbonyl carbon of a diaryl ketone is significantly deshielded and appears in this characteristic downfield region.[3] |

| Aromatic C-F | 160 - 170 (with large ¹JCF coupling) | The carbon directly bonded to fluorine shows a large one-bond coupling constant. |

| Quaternary Aromatic Carbons | 125 - 145 | Carbons in the aromatic rings that are not bonded to hydrogen. |

| Aromatic CH | 115 - 135 | Carbons in the aromatic rings bonded to hydrogen. The chemical shifts are influenced by the substituents. |

| Methyl (-CH₃) | 20 - 25 | The aliphatic methyl carbon appears in the upfield region of the spectrum. |

¹⁹F NMR: Predicted Spectrum and Interpretation

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.

-

Fluorine on the 4-fluorophenyl ring: A single resonance is expected in the range of -105 to -115 ppm .

-

Fluorine on the 4-fluoro-3-methylphenyl ring: A single resonance is expected in a similar region, but its exact chemical shift will be influenced by the presence of the ortho methyl group.

The ¹⁹F NMR spectrum provides a clear and unambiguous confirmation of the presence of two distinct fluorine environments in the molecule.

Conclusion: A Unified Structural Assignment

The structure of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone can be unequivocally confirmed through the synergistic interpretation of data from mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy. The mass spectrum will establish the molecular weight and key fragments, the IR spectrum will confirm the presence of the diaryl ketone and carbon-fluorine functionalities, and the combined ¹H, ¹³C, and ¹⁹F NMR spectra will provide the definitive connectivity and isomeric arrangement of the molecule. This methodical and self-validating approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any further research or development involving this compound.

References

-

Ibeji, C.U., Adegboyega, J., Okagu, O.D., & Adeleke, B.B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516. [Link]

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(7), 8103–8115. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 4'-Fluoro-3'-methylacetophenone. [Link]

-

PubChem. (n.d.). 4'-Fluoroacetophenone. [Link]

-

NIST WebBook. (n.d.). 4,4'-Difluorobenzophenone. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link]

Sources

Spectroscopic Characterization of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone: A Technical Guide

Introduction

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS 59396-50-8) is a substituted benzophenone derivative with a molecular formula of C₁₄H₁₀F₂O and a molecular weight of 232.23 g/mol .[1][2][3][4] Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science, often utilized for their unique photochemical properties. An in-depth understanding of the spectroscopic characteristics of these molecules is paramount for their unambiguous identification, quality control, and for elucidating structure-activity relationships in drug development and materials research.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict and interpret its spectral features. This approach is designed to empower researchers, scientists, and drug development professionals in their analytical endeavors involving this and related compounds.

Synthesis Context

A known synthetic route to 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone involves the Friedel-Crafts acylation of 2-fluorotoluene with 4-fluorobenzotrichloride in the presence of a Lewis acid catalyst.[1] Understanding the starting materials and reaction mechanism is crucial as it can help in predicting potential impurities that might be observed in the spectra of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, ¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed information about the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A fluorine-containing reference standard, such as trifluorotoluene, may be used.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are predicted based on the electronic effects of the substituents (fluoro, methyl, and acyl groups).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 7.6 | Multiplet | 2H | H-2', H-6' | Protons ortho to the carbonyl group on the 4-fluorophenyl ring are deshielded. They will appear as a triplet of doublets or a multiplet due to coupling with the ortho fluorine and meta protons. |

| ~ 7.2 - 7.0 | Multiplet | 2H | H-3', H-5' | Protons meta to the carbonyl group on the 4-fluorophenyl ring are more shielded and will likely appear as a triplet. |

| ~ 7.5 - 7.3 | Multiplet | 3H | H-2, H-5, H-6 | Protons on the 4-fluoro-3-methylphenyl ring. The exact shifts and multiplicities will be complex due to coupling with each other and the fluorine atom. |

| ~ 2.3 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet in the upfield region. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the substituents and the carbonyl group. Due to C-F coupling, some carbon signals will appear as doublets.[5]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 194 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~ 165 (d) | C-4' | The carbon attached to fluorine will be deshielded and show a large one-bond C-F coupling constant. |

| ~ 162 (d) | C-4 | Similar to C-4', this carbon is attached to fluorine and will be a doublet with a large coupling constant. |

| ~ 132 (d) | C-2', C-6' | Carbons ortho to the carbonyl group on the 4-fluorophenyl ring, showing a smaller C-F coupling. |

| ~ 135 - 125 | Aromatic C | Remaining aromatic carbons, including the quaternary carbons. Their exact shifts are difficult to predict without experimental data. |

| ~ 115 (d) | C-3', C-5' | Carbons meta to the carbonyl group on the 4-fluorophenyl ring, showing a smaller C-F coupling. |

| ~ 15 | -CH₃ | The methyl carbon will appear in the upfield aliphatic region. |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is particularly informative for fluorinated compounds, offering a wide chemical shift range and high sensitivity.[6][7]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ -105 to -115 | F on 4-fluorophenyl ring | The fluorine on the 4-fluorophenyl ring is in a relatively standard electronic environment for a para-fluoro-substituted benzoyl group. |

| ~ -110 to -120 | F on 4-fluoro-3-methylphenyl ring | The chemical shift of this fluorine will be influenced by the ortho methyl group and the para carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining an IR spectrum is as follows:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between two salt plates (e.g., NaCl or KBr) is prepared.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Collection: A background spectrum is collected first, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone will be dominated by absorptions from the carbonyl group and the aromatic rings.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak | Characteristic of C-H bonds on the benzene rings. |

| ~ 2950 - 2850 | C-H stretch (aliphatic) | Weak | Corresponding to the methyl group. |

| ~ 1660 | C=O stretch (ketone) | Strong | The strong absorption of the carbonyl group is a key diagnostic feature for ketones.[8] Conjugation with the aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| ~ 1600, 1500, 1450 | C=C stretch (aromatic) | Medium to Strong | These absorptions are characteristic of the benzene rings. |

| ~ 1250 - 1100 | C-F stretch | Strong | The C-F bond vibrations typically appear in this region as strong absorptions. |

| ~ 850 - 800 | C-H bend (out-of-plane) | Strong | The substitution pattern on the aromatic rings will influence the exact position of these bands. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

A standard protocol for obtaining an electron ionization (EI) mass spectrum would be:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum is expected to show the molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Ion | Rationale |

| 232 | [C₁₄H₁₀F₂O]⁺ | Molecular ion (M⁺). |

| 123 | [C₇H₄FO]⁺ | A prominent peak resulting from the cleavage of the bond between the carbonyl carbon and the 4-fluoro-3-methylphenyl ring, forming the 4-fluorobenzoyl cation. This is a common fragmentation pathway for benzophenones.[9] |

| 137 | [C₈H₇FO]⁺ | A significant peak from the cleavage of the bond between the carbonyl carbon and the 4-fluorophenyl ring, forming the 4-fluoro-3-methylbenzoyl cation. |

| 95 | [C₆H₄F]⁺ | Loss of CO from the 4-fluorobenzoyl cation (m/z 123). |

| 109 | [C₇H₆F]⁺ | Loss of CO from the 4-fluoro-3-methylbenzoyl cation (m/z 137). |

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone. The predicted NMR, IR, and MS data, based on established spectroscopic principles and data from analogous compounds, offer a robust framework for the identification and characterization of this molecule. While experimental verification is always the gold standard, this guide serves as a valuable resource for researchers by providing a well-reasoned expectation of the spectroscopic features of this compound, thereby aiding in the interpretation of experimental data when it becomes available.

References

-

Baughman, B. M., Stennett, E., Lipner, R. E., Rudawsky, A. C., & Schmidtke, S. J. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011-8019. [Link]

-

ResearchGate. (2020). Spectroscopic study of some aromatic hydrazones derivated from aromatic substituted benzophenones and benzaldydes. [Link]

-

Semantic Scholar. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. [Link]

-

Lookchem. Cas 369-32-4,4-FLUORO-3-METHYLACETOPHENONE. [Link]

-

PubChem. 4'-Fluoroacetophenone. [Link]

-

NIST. 4,4'-Difluorobenzophenone. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

YouTube. Introduction to IR Spectroscopy. Ketones. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

SWGDRUG.org. 4-Fluoroamphetamine. [Link]

-

PubChem. 4,4'-Difluorobenzophenone. [Link]

-

ResearchGate. EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. [Link]

-

NIST. 4,4'-Difluorobenzophenone. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

-

Organic Chemistry Data. 13C NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

Sources

- 1. 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. biophysics.org [biophysics.org]

- 7. azom.com [azom.com]

- 8. mdpi.com [mdpi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Abstract

This technical guide provides a comprehensive exploration of the Friedel-Crafts acylation for the synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone (CAS No. 59396-50-8), a valuable ketone intermediate in pharmaceutical and materials science research. We will dissect the underlying mechanistic principles, provide a detailed and field-proven experimental protocol, and address critical aspects of process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for this specific electrophilic aromatic substitution.

Introduction: The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds to an aromatic ring.[1][2][3] This powerful electrophilic aromatic substitution (EAS) reaction introduces an acyl group (R-C=O) onto an arene, typically using an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst.[3][4]

Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction offers two significant advantages:

-

No Carbocation Rearrangements: The electrophile, a resonance-stabilized acylium ion, does not undergo rearrangement.[5] This ensures high regioselectivity and a predictable product structure.

-

Product Deactivation: The resulting aryl ketone is less reactive than the starting arene due to the electron-withdrawing nature of the carbonyl group. This effectively prevents polysubstitution, a common issue in Friedel-Crafts alkylation.[6]

The target molecule, 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone, incorporates multiple fluorine atoms, a structural motif of increasing importance in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. This guide details its synthesis via the acylation of 2-fluorotoluene with 4-fluorobenzoyl chloride.

Mechanistic Deep Dive: Causality and Regioselectivity

Understanding the reaction mechanism is paramount to controlling its outcome. The synthesis proceeds through a sequence of well-defined steps, each governed by fundamental principles of electronic effects and sterics.

Generation of the Electrophile: The Acylium Ion

The reaction is initiated by the activation of the acylating agent, 4-fluorobenzoyl chloride, by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][3] The Lewis acid coordinates to the carbonyl oxygen and the chlorine atom of the acyl chloride, weakening the C-Cl bond and leading to its cleavage. This generates a highly electrophilic, resonance-stabilized acylium ion.[1][7]

Caption: Formation of the electrophilic acylium ion.

Electrophilic Aromatic Substitution: The Role of Directing Groups

The regioselectivity of the subsequent electrophilic attack on the 2-fluorotoluene ring is dictated by the combined directing effects of the methyl (-CH₃) and fluoro (-F) substituents.[8]

-

Methyl Group (-CH₃): An activating, ortho, para-director. It donates electron density to the ring, making it more nucleophilic and favoring substitution at the positions ortho and para to it.

-

Fluoro Group (-F): A deactivating, ortho, para-director. While it withdraws electron density through induction (deactivating), it can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

In 2-fluorotoluene, the C4 position is para to the strongly activating methyl group and ortho to the fluorine atom. Steric hindrance from the adjacent methyl group at the C3 position disfavors acylation at the C6 position (ortho to both groups). Therefore, the electrophilic attack occurs predominantly at the sterically accessible and electronically enriched C4 position, leading to the desired product.[8][9]

Caption: The core electrophilic substitution mechanism.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and reproducibility. Adherence to anhydrous conditions is critical for success, as Lewis acid catalysts like AlCl₃ are highly moisture-sensitive.

Reagent and Materials Data

| Reagent/Material | CAS No. | MW ( g/mol ) | Amount (Equiv.) | Key Properties |

| 2-Fluorotoluene | 95-52-3 | 110.13 | 1.0 | Substrate, anhydrous |

| 4-Fluorobenzoyl chloride | 403-43-0 | 158.56 | 1.0 | Acylating agent, anhydrous |

| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 1.1 - 1.3 | Catalyst, anhydrous |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Anhydrous, reaction grade |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Quenching | 1-3 M aqueous solution |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Neutralization | Saturated aqueous solution |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent | Anhydrous |

Step-by-Step Methodology

Caption: A streamlined experimental workflow for the synthesis.

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Catalyst Suspension: In the fume hood, charge the reaction flask with anhydrous aluminum chloride (1.1 equiv.) and anhydrous dichloromethane (DCM).[8] Cool the resulting suspension to 0 °C using an ice bath with vigorous stirring.

-

Substrate Addition: Dissolve 2-fluorotoluene (1.0 equiv.) and 4-fluorobenzoyl chloride (1.0 equiv.) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Critically, maintain the internal temperature below 5 °C to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and dilute hydrochloric acid.[10] This hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[10][11]

-

Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford the pure 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.[10] A typical reported yield for a similar process is in the range of 60-65%.[11]

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | - Inactive (hydrated) AlCl₃.- Deactivated substrate.[8] | - Use a fresh, unopened container of anhydrous AlCl₃.- Consider a moderate increase in reaction time or temperature, but monitor for side products. |

| Formation of Side Products | - Reaction temperature too high.- Non-optimal regioselectivity. | - Maintain strict temperature control, especially during addition.- Experiment with different inert solvents (e.g., 1,2-dichloroethane) which can influence isomer ratios.[8] |

| Dark/Charred Mixture | - Reaction is too exothermic or uncontrolled.- High reactant concentration. | - Ensure a slow, controlled rate of addition.- Use adequate dilution with the solvent.[8] |

| Difficult Work-up | - Emulsion formation during washing. | - Add brine during the wash steps to help break up emulsions. |

Safety Considerations

-

Reagents: Friedel-Crafts reagents are hazardous. Aluminum chloride is highly corrosive and reacts violently with water. Acyl chlorides are lachrymatory and corrosive. Dichloromethane is a suspected carcinogen.

-

Procedure: Always conduct the reaction in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.

Conclusion

The Friedel-Crafts acylation of 2-fluorotoluene provides a reliable and regioselective route to 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone. Success hinges on a firm understanding of the underlying mechanism, particularly the directing effects of the ring substituents, and meticulous execution of the experimental protocol with strict control over anhydrous conditions and temperature. This guide provides the necessary framework for researchers to confidently and safely implement this important synthetic transformation.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Clark, J. (2023). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]

-

JoVE. (n.d.). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Contreras, R. R., et al. (2012). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Mexican Chemical Society, 56(4), 389-393. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

Wójtowicz, A., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4697. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone

Introduction

4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is a diaryl ketone derivative that holds significance as a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and agrochemicals. The presence of fluorine atoms in the molecule can significantly enhance the metabolic stability, binding affinity, and lipophilicity of the final products, making this ketone a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, with a core focus on the selection, properties, and preparation of the requisite starting materials.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone can be efficiently achieved through two principal and well-established synthetic methodologies: Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling. The choice between these routes is often dictated by the availability of starting materials, desired scale of reaction, and tolerance to specific functional groups.

Figure 1: High-level overview of the primary synthetic pathways to 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 2-fluorotoluene, with an acylating agent, typically 4-fluorobenzoyl chloride, in the presence of a Lewis acid catalyst.[1] The deactivating effect of the ketone product prevents further acylation, leading to monoacylated products.[2]

Mechanism and Rationale for Experimental Choices

The reaction mechanism initiates with the formation of a highly electrophilic acylium ion from the reaction between the acyl chloride and the Lewis acid catalyst (e.g., AlCl₃).[3] This acylium ion then undergoes electrophilic attack on the electron-rich aromatic ring of 2-fluorotoluene to form the desired ketone. The regioselectivity of the acylation on 2-fluorotoluene is directed by the activating methyl group and the deactivating but ortho-, para-directing fluorine atom.

Figure 2: Simplified mechanism of the Friedel-Crafts acylation reaction.

Starting Materials for Friedel-Crafts Acylation

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-Fluorotoluene | 95-52-3 | C₇H₇F | 110.13 | Colorless, flammable liquid; boiling point ~114°C.[4][5] |

| 4-Fluorobenzoyl chloride | 403-43-0 | C₇H₄ClFO | 158.56 | Corrosive liquid; key acylating agent.[6] |

Experimental Protocol: Friedel-Crafts Acylation

A representative procedure for the synthesis of the target ketone involves the use of 2-fluorotoluene and a derivative of 4-fluorobenzoyl chloride.[7]

-

Reactor Setup: A 250 ml stainless steel reactor equipped with a magnetic stirrer is charged with 100 ml of anhydrous HF at approximately 0°C.

-

Addition of Reactants: 42.7 g (0.2 mole) of p-fluorotrichloromethylbenzene and 22 g (0.2 mole) of 2-fluorotoluene are introduced into the reactor.

-

Catalyst Introduction: The reactor is sealed, and gaseous boron trifluoride is introduced until a constant pressure of 6 bars is achieved.

-

Reaction: The reaction mixture is stirred at ambient temperature for 3 hours.

-

Work-up: After depressurization, the reaction mixture is poured over 200 g of crushed ice. The heterogeneous mixture is stirred for one to two hours and then extracted three times with 200 ml of methylene chloride.

-

Purification: The combined organic phases are washed with water, a 3% potassium hydroxide solution, and again with water. The organic phase is dried over magnesium sulfate, and the solvent is removed by distillation under reduced pressure to yield the crude product.[7]

Route 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[8][9] For the synthesis of diaryl ketones, a carbonylative Suzuki coupling can be employed, where carbon monoxide is incorporated to form the ketone carbonyl group.[10] Alternatively, the coupling can occur between an arylboronic acid and an acyl chloride.[11] This method is valued for its mild reaction conditions and broad functional group tolerance.[12]

Mechanism and Rationale for Experimental Choices

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (or acyl chloride) to form a Pd(II) complex.

-

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, typically requiring activation by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is eliminated, regenerating the Pd(0) catalyst.

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Starting Materials for Suzuki-Miyaura Coupling

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Fluoro-3-methylphenylboronic acid | 139911-27-6 | C₇H₈BFO₂ | 153.95 | Solid; key organoboron reagent for Suzuki-Miyaura coupling.[13][14] |

| 4-Fluorobenzoyl chloride | 403-43-0 | C₇H₄ClFO | 158.56 | Corrosive liquid; serves as the electrophilic coupling partner.[15] |

Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

While a specific protocol for the target molecule was not detailed in the initial search, a general procedure for the acyl Suzuki-Miyaura cross-coupling is as follows[11]:

-

Reaction Setup: A reaction vessel is charged with the arylboronic acid (1.0 equiv.), the acyl chloride (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃ or KF, 2-3 equiv.).

-

Solvent: An appropriate solvent, such as toluene, dioxane, or THF, is added.

-

Reaction: The mixture is heated, typically between 80-110°C, and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up: The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated.

-

Purification: The crude product is then purified, usually by column chromatography, to yield the pure diaryl ketone.

Comparative Analysis of Synthetic Routes

-

Friedel-Crafts Acylation: This is a more direct and often more atom-economical route. However, it requires a stoichiometric amount of a Lewis acid catalyst, which can be corrosive and generate significant waste. The reaction conditions can also be harsh.

-

Suzuki-Miyaura Coupling: This method offers milder reaction conditions and greater functional group tolerance. The catalytic nature of the reaction is also an advantage. However, the synthesis of the required boronic acid adds an extra step to the overall process, and palladium catalysts can be expensive.

Conclusion

The synthesis of 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone is readily achievable through established organic synthesis methodologies. The choice of starting materials is intrinsically linked to the selected synthetic pathway. For a direct Friedel-Crafts acylation, 2-fluorotoluene and 4-fluorobenzoyl chloride are the primary starting materials. For a Suzuki-Miyaura cross-coupling approach, 4-fluoro-3-methylphenylboronic acid and 4-fluorobenzoyl chloride are the key precursors. Researchers and drug development professionals can select the most suitable route based on factors such as the availability and cost of starting materials, scalability, and environmental considerations.

References

- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

-

ACS Publications. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters. Retrieved from [Link]

-

PrepChem.com. (n.d.). Step (a): Preparation of 4-fluorobenzoyl chloride. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Retrieved from [Link]

-

ACS Publications. (2023). Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals | Organic Letters. Retrieved from [Link]

- Google Patents. (1999). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. Retrieved from [Link]

-

lookchem. (n.d.). Cas 369-32-4,4-FLUORO-3-METHYLACETOPHENONE. Retrieved from [Link]

-

NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (2020). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

-